A Comprehensive Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic acid
A Comprehensive Technical Guide to 2,6-Difluoro-3-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-methoxyphenylacetic acid (CAS No. 886498-65-3) is a halogenated aromatic carboxylic acid.[1] This technical guide provides a detailed overview of its physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications in the field of drug discovery and development. While specific research on this isomer is limited, this document extrapolates from the known characteristics of related fluorinated and methoxylated phenylacetic acid derivatives to offer valuable insights for researchers.
Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry
Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of many therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity. The high electronegativity and small size of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a methoxy group can also impact a molecule's polarity and hydrogen bonding capacity.
2,6-Difluoro-3-methoxyphenylacetic acid combines these features, making it a compound of interest for the synthesis of novel bioactive molecules. This guide will explore the synthesis and potential utility of this specific structural isomer.
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Difluoro-3-methoxyphenylacetic acid is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 886498-65-3 | |
| Molecular Formula | C₉H₈F₂O₃ | [2] |
| Molecular Weight | 202.15 g/mol | [2] |
| Monoisotopic Mass | 202.04414 Da | [2] |
| Predicted XlogP | 1.6 | [2] |
| Appearance | Solid (predicted) | |
| SMILES | COC1=C(C(=C(C=C1)F)CC(=O)O)F | [2] |
| InChI | InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | [2] |
Proposed Synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid
Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyphenylacetic acid.
Step-by-Step Experimental Protocol:
Step 1: Bromination of 2,6-Difluorotoluene to yield 2,6-Difluoro-benzyl bromide
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Rationale: Free radical bromination is a highly effective method for the selective bromination of the benzylic position of toluene and its derivatives. N-Bromosuccinimide (NBS) is used as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. This method is preferred over using elemental bromine for better selectivity and milder reaction conditions.
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Procedure:
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To a solution of 2,6-difluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq).
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Add a catalytic amount of AIBN (0.05 eq).
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Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2,6-difluoro-benzyl bromide, which can be purified by vacuum distillation or column chromatography.
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Step 2: Grignard Reaction and Carboxylation to yield 2,6-Difluoro-3-methoxyphenylacetic acid
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Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The benzyl bromide is converted to a Grignard reagent, which is a potent nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice), and subsequent acidification yields the desired carboxylic acid.
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Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium surface.
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Slowly add a solution of 2,6-difluoro-benzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction may need gentle heating to initiate.
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Maintain a gentle reflux until most of the magnesium has been consumed, indicating the formation of the Grignard reagent.
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Cool the Grignard solution to 0°C in an ice bath.
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In a separate flask, place an excess of crushed dry ice (solid CO₂).
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Carefully and slowly pour the Grignard reagent onto the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature.
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Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2,6-Difluoro-3-methoxyphenylacetic acid.
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Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Potential Applications in Drug Discovery
While there is a lack of specific biological data for 2,6-Difluoro-3-methoxyphenylacetic acid, its structural motifs suggest several potential areas of application in drug discovery and development.
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As a Building Block for Novel Therapeutics: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.
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Anti-inflammatory Agents: Many phenylacetic acid derivatives exhibit anti-inflammatory properties. The specific substitution pattern of 2,6-Difluoro-3-methoxyphenylacetic acid may lead to novel compounds with potent and selective anti-inflammatory activity.
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Metabolic Disease Research: The fluorination pattern can influence the metabolic stability of the molecule, potentially leading to compounds with improved pharmacokinetic profiles for the treatment of metabolic disorders.
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Oncology: The unique electronic properties conferred by the fluorine and methoxy groups could be exploited to design molecules that selectively target proteins or pathways implicated in cancer.
The logical progression from a starting material to a potential drug candidate is illustrated below.
Caption: Logical workflow for the utility of 2,6-Difluoro-3-methoxyphenylacetic acid in a drug discovery program.
Conclusion
2,6-Difluoro-3-methoxyphenylacetic acid is a chemical entity with significant potential for researchers in the life sciences. While direct experimental data remains to be published, this guide provides a solid foundation for its synthesis and exploration in medicinal chemistry. The proposed synthetic route is robust and relies on well-understood chemical transformations. The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological activities is warranted and encouraged.
References
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ChemSrc. (2024). 2,6-DIFLUORO-3-METHOXYPHENYLACETIC ACID | CAS#:886498-65-3. Retrieved from [Link]
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PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,6-difluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
- Google Patents. (2024). A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
- Google Patents. (2011). Preparation method of methoxyphenylacetic acid.
- Google Patents. (2009). Preparation of 2,3-difluorophenylacetic acid.
